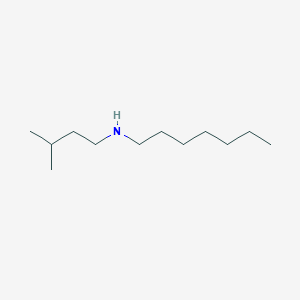![molecular formula C21H17NO B14366345 [1,1'-Binaphthalen]-2-amine, 2'-methoxy- CAS No. 93531-04-5](/img/structure/B14366345.png)
[1,1'-Binaphthalen]-2-amine, 2'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- is a chiral compound with significant importance in various fields of chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical reactions. The presence of the methoxy group at the 2’ position and the amine group at the 2 position of the binaphthyl backbone contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- typically involves several steps. One common method starts with the preparation of ®-2,2’-bis(trifluoromethanesulfonyloxy)-1,1’-binaphthyl. This intermediate is then reacted with diphenylphosphine oxide in the presence of palladium acetate and 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. The reaction is carried out in dimethyl sulfoxide at 100°C for 12 hours .
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted binaphthyl compounds.
Applications De Recherche Scientifique
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The methoxy and amine groups play crucial roles in binding to the metal center and stabilizing the transition state, thereby enhancing the reaction’s enantioselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2’-Methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine
- (S)-[1,1’-Biphenyl]-2,2’-diyl [1,1’-binaphthalen]-2-ylphosphonite
- ®-3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl (2’-methoxy-[1,1’-binaphthalen]-2-yl) phosphonite
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.
Propriétés
Numéro CAS |
93531-04-5 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)naphthalen-2-amine |
InChI |
InChI=1S/C21H17NO/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13H,22H2,1H3 |
Clé InChI |
KYJVOKXKSZAZRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


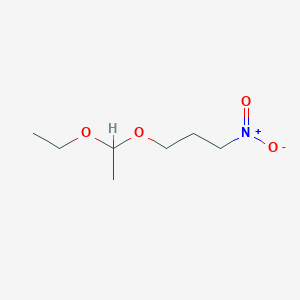
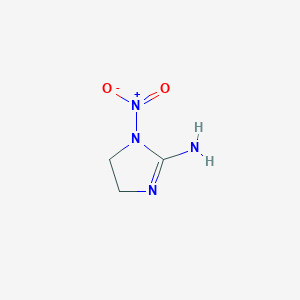
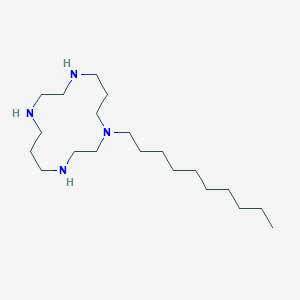
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
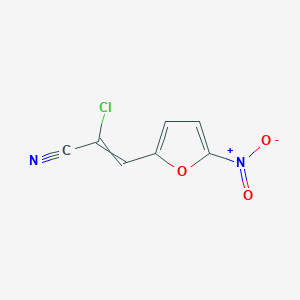
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
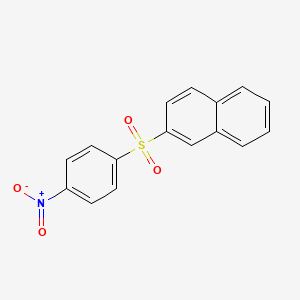

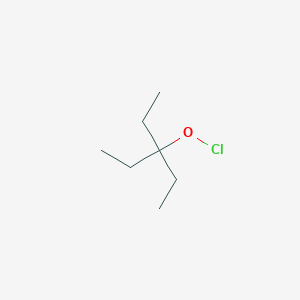
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
